molecular formula C16H16N6OS B2503829 (E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide CAS No. 2035022-18-3

(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2503829
CAS No.: 2035022-18-3
M. Wt: 340.41
InChI Key: GPWQQMXVSYKIBS-ONEGZZNKSA-N
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Description

The compound (E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide features a bicyclic [1,2,4]triazolo[4,3-a]pyrazine core, a pyrrolidine linker, and a thiophen-2-yl-substituted acrylamide moiety. The triazolo-pyrazine system is a nitrogen-rich heterocycle known for its role in modulating kinase inhibition and receptor binding due to its ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-14(4-3-13-2-1-9-24-13)19-12-5-7-21(10-12)15-16-20-18-11-22(16)8-6-17-15/h1-4,6,8-9,11-12H,5,7,10H2,(H,19,23)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWQQMXVSYKIBS-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C=CC2=CC=CS2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NC(=O)/C=C/C2=CC=CS2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure comprising:

  • A triazolo[4,3-a]pyrazine ring system,
  • A pyrrolidine moiety,
  • A thiophenyl substituent attached to an acrylamide group.

This structural diversity suggests potential interactions with various biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Preliminary studies indicate that it may modulate the activity of enzymes or receptors involved in critical signaling pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound could inhibit specific enzymes linked to cancer proliferation or inflammation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular responses.

Biological Assays and Efficacy

Recent studies have evaluated the antiproliferative effects of related triazolo-pyrazine derivatives against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58ERK pathway inhibition
H12MCF-713.1ERK pathway inhibition

These findings suggest that similar compounds may exhibit significant anticancer properties through pathways such as the ERK signaling cascade, which is crucial for cell proliferation and survival .

Case Studies

  • Anticancer Activity : In a study evaluating a series of triazolo-pyrazine derivatives, compounds exhibiting structural similarities to this compound demonstrated potent inhibitory effects on cancer cell lines like MGC-803 and HCT-116. The most active derivatives induced apoptosis and cell cycle arrest in the G2/M phase .
  • Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

The triazolo-pyrazine core distinguishes the target compound from analogs with alternative bicyclic systems. For example:

Compound Name Core Structure Key Features Biological/Physicochemical Impact Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine Two nitrogen atoms in pyrazine ring Enhanced hydrogen bonding potential -
12a (Triazolo-pyrimidine) [1,2,4]Triazolo[4,3-a]pyrimidine Three nitrogen atoms in pyrimidine ring Altered electronic density; may reduce solubility
194 (Triazolo-pyrazine with phenyl) [1,2,4]Triazolo[4,3-a]pyrazine Phenyl substituent on pyrazine Increased lipophilicity; potential for off-target interactions

Analysis : Pyrazine-based cores (target compound, 194) offer distinct electronic profiles compared to pyrimidine (12a). The pyrazine’s reduced nitrogen count may improve solubility over pyrimidine derivatives, critical for bioavailability .

Substituent Effects on Acrylamide Moieties

The thiophen-2-yl group in the target compound contrasts with phenyl or nitroaryl substituents in analogs:

Compound Name Acrylamide Substituent Key Features Biological Impact Reference
Target Compound Thiophen-2-yl Sulfur atom; electron-rich Potential for sulfur-π interactions -
11g (Phenyl acrylamide) Phenyl Hydrophobic; no heteroatoms Reduced polarity; may limit target engagement
5112 (Thien-3-yl and nitrophenyl) Thien-3-yl + 4-nitrophenyl Electron-withdrawing nitro group Enhanced reactivity; possible cytotoxicity

Nitro substituents (e.g., 5112) can enhance reactivity but may introduce toxicity risks .

Linker Region Variations

The pyrrolidine linker in the target compound differs from other amine-based linkers:

Compound Name Linker Structure Key Features Conformational Impact Reference
Target Compound Pyrrolidin-3-yl 5-membered ring; moderate rigidity Balanced flexibility and stereochemical control -
13 (Piperidin-4-yl) Piperidin-4-yl 6-membered ring; increased flexibility Reduced steric hindrance; broader binding modes
10 (Oxadiazole-methyl) Oxadiazole-methyl Rigid heterocyclic linker Restricted rotation; may limit target access

Analysis : Pyrrolidine’s intermediate rigidity optimizes spatial orientation for target binding, whereas piperidine’s flexibility (13) or oxadiazole’s rigidity (10) could compromise specificity .

Methodological Considerations for Structural Comparison

As highlighted in , similarity assessments rely on molecular descriptors (e.g., topology, electronic profiles) to predict biological activity . The target compound’s triazolo-pyrazine core and thiophene substituent align with "scaffold hopping" strategies, where core modifications aim to retain activity while improving pharmacokinetics .

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